molecular formula C7H5NO2S B1336840 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 859851-02-8

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

Cat. No.: B1336840
CAS No.: 859851-02-8
M. Wt: 167.19 g/mol
InChI Key: HSQAPDOVCIFQCU-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) studies reveal that 2,3-dihydrothieno[3,4-b]dioxine-5-carbonitrile crystallizes in a monoclinic system with a fused bicyclic framework comprising a thiophene ring and a 1,4-dioxane moiety. The planar thiophene ring is annulated with the dioxane ring, which adopts a chair-like conformation stabilized by intramolecular oxygen-sulfur interactions. Key bond lengths include:

  • C–S bond: 1.70–1.73 Å
  • C–O bonds in dioxane: 1.42–1.45 Å
  • C≡N bond: 1.15 Å

The dihedral angle between the thiophene and dioxane planes is 12.5°, indicating moderate conjugation between the two rings. Disorder in the ethylene bridge of the dioxane ring is observed in some crystal structures, with occupancy ratios of 0.62:0.38.

Table 1: Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.01 Å, b = 10.22 Å, c = 10.67 Å
α, β, γ 87.5°, 68.6°, 74.0°
Volume 974.27 ų

Spectroscopic Characterization

FT-IR Spectroscopy

The FT-IR spectrum (Fig. 1) exhibits characteristic bands:

  • Sharp C≡N stretch at 2,230 cm⁻¹
  • Aromatic C–H stretches at 3,050–3,100 cm⁻¹
  • C–O–C asymmetric/symmetric vibrations at 1,240 cm⁻¹ and 1,090 cm⁻¹
  • Thiophene ring C=C stretches at 1,580 cm⁻¹
NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 4.35–4.40 ppm (m, 4H, dioxane O–CH₂–CH₂–O)
    • δ 6.88 ppm (s, 1H, thiophene H)
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 116.5 ppm (C≡N)
    • δ 140.2 ppm (thiophene C-S)
    • δ 65.1 ppm (dioxane O–CH₂)
Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 167.19 ([M]⁺), with fragmentation patterns corresponding to loss of CN (Δmlz = 26) and SCO (Δmlz = 60).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO (-5.32 eV) localized on the thiophene ring
  • LUMO (-2.83 eV) delocalized across the dioxane and nitrile groups
  • Band gap (ΔE) = 2.49 eV, indicative of semiconducting properties

Table 2: Frontier Orbital Energies

Orbital Energy (eV) Localization
HOMO -5.32 Thiophene π-system
LUMO -2.83 Dioxane/nitrile groups

The nitrile group withdraws electron density, polarizing the thiophene ring and enhancing charge transport efficiency.

Tautomeric and Conformational Isomerism

The compound exhibits restricted tautomerism due to the rigid bicyclic framework. However, conformational isomerism arises from:

  • Dioxane ring puckering : Chair (75%) vs. boat (25%) conformers, with an energy difference of 1.2 kcal/mol.
  • Nitrile group rotation : Two rotamers with a rotational barrier of 3.8 kcal/mol, as determined by variable-temperature NMR.

Interconversion between conformers occurs via low-energy pathways (<5 kcal/mol), favoring the chair conformation at room temperature.

Figure 2: Conformational Isomers

  • Chair conformer: Stabilized by hyperconjugation (σ→σ* interactions between O and S)
  • Boat conformer: Higher strain due to eclipsed O–CH₂ groups

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAPDOVCIFQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428783
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859851-02-8
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80428783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile
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Preparation Methods

Cyclization of 3,4-Dihydroxythiophene with Diols

One common approach involves reacting 3,4-dihydroxythiophene with ethylene glycol or similar diols in the presence of acid catalysts such as p-toluenesulfonic acid under reflux conditions in toluene. Methanol is distilled off during the reaction to drive the equilibrium toward cyclization, forming the 1,4-dioxine ring fused to the thiophene (yield ~46.7%).

Parameter Details
Starting material 3,4-Dihydroxythiophene or 3,4-dimethoxythiophene (precursor)
Catalyst p-Toluenesulfonic acid monohydrate or camphor-10-sulphonic acid
Solvent Toluene with methanol distillation
Temperature 100 °C
Reaction time 1–3 hours
Atmosphere Inert (argon or nitrogen)
Yield 19.3% to 46.7% depending on conditions

Gas chromatography is used to monitor the conversion and purity during the reaction.

Palladium-Catalyzed Cyanation

The introduction of the nitrile group at the 5-position is achieved via palladium-catalyzed cyanation of a halogenated intermediate. For example, bromodichloromethane is used to brominate the 3,4-(ethylenedioxy)thiophene derivative, followed by treatment with palladium acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), potassium phosphate, and silver carbonate in acetonitrile at 60 °C under inert atmosphere for 24–48 hours. The reaction mixture is then hydrolyzed with hydrochloric acid to yield the nitrile-substituted product with an overall yield of approximately 66%.

Step Reagents/Conditions Yield (%)
Bromination Bromodichloromethane, Pd(OAc)2, dppf, K3PO4, Ag2CO3, Ac2O, CH3CN, 60 °C, 24 h Intermediate formed
Hydrolysis 3 N HCl in dichloromethane, 30 °C Final product
Overall yield ~66%

The reaction is performed in a Schlenk tube under nitrogen to maintain an inert atmosphere, and purification is done by preparative thin-layer chromatography.

Alternative Synthetic Approaches

Other methods include:

  • Use of continuous flow reactors for scale-up, improving yield and purity by precise control of reaction parameters.
  • Variation of acid catalysts and solvents to optimize cyclization efficiency and selectivity.
  • Employing different palladium catalysts and ligands to enhance cyanation step efficiency.
Method Key Reagents/Conditions Yield (%) Notes
Acid-catalyzed cyclization 3,4-Dimethoxythiophene, ethylene glycol, p-TsOH, toluene, 100 °C, 3 h 46.7 High purity, monitored by GC
Pd-catalyzed cyanation Bromodichloromethane, Pd(OAc)2, dppf, K3PO4, Ag2CO3, Ac2O, CH3CN, 60 °C, 24 h 66 Requires inert atmosphere, Schlenk technique
Alternative acid catalysts Camphor-10-sulphonic acid, methanol, toluene, 100 °C, 1 h 19.3 Lower yield, shorter reaction time
Continuous flow synthesis Similar reagents, optimized flow conditions Not specified Industrial scale potential

The palladium-catalyzed cyanation step is critical for introducing the nitrile group efficiently, with yields up to 66%. The cyclization step to form the dioxine ring is sensitive to catalyst choice and reaction conditions, with yields ranging from 19% to nearly 47% depending on the acid catalyst and reaction time.

The preparation of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile involves a two-stage process:

  • Formation of the fused 1,4-dioxine-thiophene ring system by acid-catalyzed cyclization of 3,4-dihydroxythiophene derivatives with ethylene glycol under reflux in toluene.
  • Introduction of the nitrile substituent at the 5-position via palladium-catalyzed cyanation of a halogenated intermediate under inert atmosphere.

Optimization of reaction conditions, including choice of acid catalyst, solvent, temperature, and palladium catalyst system, significantly affects yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques to scale production efficiently.

This synthesis is well-documented in peer-reviewed chemical literature and patent sources, providing a robust foundation for further research and application development.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
  • Hydroxymethyl EDOT

Comparison: The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile (CAS No. 859851-02-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on available research data.

  • Molecular Formula : C7_7H5_5NO2_2S
  • Molecular Weight : 167.18 g/mol
  • IUPAC Name : 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile
  • InChI Key : HSQAPDOVCIFQCU-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on its interaction with Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy, demonstrated that this compound can inhibit Plk1 binding with IC50_{50} values ranging from 1.49 to 2.94 μM .

Table 1: Inhibition of Plk1 by this compound

CompoundIC50_{50} (μM)Binding Affinity
This compound1.49 - 2.94High
Control Phosphopeptide PLHSpT2_214.74Moderate

This compound's ability to induce mitotic arrest and antiproliferation effects in cell-based assays underscores its potential as an anticancer agent.

The mechanism through which this compound exerts its effects involves the disruption of Plk1-PBD interactions. This inhibition leads to impaired cell cycle progression and increased apoptosis in cancer cells. The compound's structural characteristics facilitate its binding affinity to the Plk1 PBD, making it a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the thieno[3,4-b][1,4]dioxine scaffold can enhance its biological activity. For instance:

  • Substituents on the Carbonitrile Group : Variations in substituents have been shown to influence both potency and selectivity against different kinases.

Table 2: SAR Insights on Derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine

DerivativeModificationBiological Activity
Compound AMethyl group at position 6Increased potency against Plk1
Compound BFluoro substitution at position 7Improved metabolic stability
Compound CEthyl group at position 5Enhanced cell permeability

These findings suggest that careful tuning of functional groups can lead to derivatives with improved pharmacological profiles.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cell Viability : In vitro assays using leukemia cell lines demonstrated that derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine significantly reduced cell viability with GI50_{50} values comparable to established chemotherapeutics .
  • Mechanistic Studies : Research employing ELISA-based assays has confirmed the compound's ability to disrupt Plk1-PBD interactions effectively. This was evidenced by a marked increase in apoptotic markers in treated cells compared to controls.

Q & A

Q. What are the established synthetic routes for 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile, and how can reaction conditions be optimized for high yield?

The synthesis often involves functionalizing the thieno[3,4-b][1,4]dioxine core. For example, derivatives like the carbaldehyde (CAS 204905-77-1) are synthesized via formylation reactions using Vilsmeier-Haack conditions . A key intermediate, 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde, can be further modified to introduce nitrile groups via nucleophilic substitution or oxidation pathways. Optimization includes controlling stoichiometry of reagents (e.g., chloroacetic acid, aromatic aldehydes) and reaction time (e.g., 2–12 hours under reflux in acetic anhydride) to achieve yields >65% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Look for signals corresponding to the dioxane ring protons (δ 4.2–4.5 ppm) and the thiophene backbone (δ 6.5–7.5 ppm). The nitrile group does not directly appear in proton NMR but can be inferred from adjacent deshielded carbons in 13C NMR (~115–120 ppm) .
  • IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch, while carbonyl or dioxane-related C-O stretches appear at 1650–1750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 170.18 for the carbaldehyde derivative) validate molecular weight .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

The compound is classified as harmful (GHS07) with hazards including skin/eye irritation (H315, H319) and acute toxicity if inhaled/swallowed (H302, H312, H332). Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Storage should be in amber glass bottles at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound in donor-acceptor polymer systems?

Density functional theory (DFT) calculations can model the compound’s electron-withdrawing capacity due to the nitrile group, which enhances charge transport in electrochromic polymers. Molecular docking studies (e.g., with quinoxaline-based polymers) reveal π-π stacking interactions and bandgap modulation, critical for optoelectronic applications . Hybrid DFT/Molecular Mechanics (DFT/MM) simulations further predict redox potentials aligned with experimental cyclic voltammetry data .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. For example, the carbaldehyde derivative (CAS 204905-77-1) shows 96.5–97% purity when purified via silica gel chromatography, compared to lower yields (85–90%) with solvent-based crystallization . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with multiple spectroscopic datasets .

Q. What role does this compound play in the development of electrochromic or photovoltaic materials?

As a π-conjugated building block, it enhances hole-transport properties in polymers. For instance, poly(5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline) exhibits reversible electrochromic switching (transparent ↔ blue) with a low switching time (<1.5 s) and high coloration efficiency (>300 cm²/C). In dye-sensitized solar cells, its derivatives improve charge separation when integrated with PEDOT:PSS hole-transport layers .

Q. How can researchers leverage this compound to design multifunctional ligands for catalytic or biomedical applications?

The nitrile group facilitates coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions. For example, Suzuki-Miyaura coupling using its boronate ester derivative (CAS 1119898-47-3) yields biaryl structures with >90% efficiency . In medicinal chemistry, derivatives like thiazolidine-2,4-dione hybrids show antimicrobial activity (MIC: 2–8 µg/mL) via inhibition of bacterial enoyl-ACP reductase .

Q. Methodological Recommendations

  • Synthesis Optimization : Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation of the thiophene ring .
  • Contradiction Mitigation : Reproduce experiments with standardized reagents (e.g., ≥97% purity) and validate with orthogonal analytical techniques (e.g., NMR + HPLC) .
  • Computational Validation : Cross-check DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra (λmax: 300–400 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.